4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine
Description
The compounds 4-[benzotriazol-1-yl(phenyl)methyl]morpholine and 4-[benzotriazol-2-yl(phenyl)methyl]morpholine are benzylmorpholine derivatives distinguished by the substitution position of the benzotriazole moiety (1-yl vs. 2-yl). Both feature a morpholine ring linked to a benzotriazole-substituted phenylmethyl group. These structural nuances influence their electronic properties, steric effects, and biological interactions.
Properties
IUPAC Name |
4-[benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N4O/c1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-16-9-5-4-8-15(16)18-19-21;1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-18-15-8-4-5-9-16(15)19-21/h2*1-9,17H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQIJXIZGRRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3.C1COCCN1C(C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661288 | |
| Record name | 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461641-45-2 | |
| Record name | 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole--2-[(morpholin-4-yl)(phenyl)methyl]-2H-benzotriazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of these compounds typically involves the nucleophilic substitution of benzotriazole derivatives with a phenylmethyl electrophile bearing a morpholine substituent. The key challenge is controlling regioselectivity to obtain either the 1-substituted or 2-substituted benzotriazole isomer.
- Starting Materials: Benzotriazole (or substituted benzotriazole), phenylmethyl halide or equivalent electrophilic derivative, and morpholine.
- Reaction Type: Nucleophilic substitution or condensation reactions.
- Regioselectivity Control: Reaction conditions, solvent choice, temperature, and base selection influence whether the substitution occurs at the N-1 or N-2 position of benzotriazole.
Preparation of 4-[Benzotriazol-1-yl(phenyl)methyl]morpholine
This isomer is formed when the benzotriazole nitrogen at position 1 acts as the nucleophile attacking the electrophilic carbon of a phenylmethyl intermediate.
- Step 1: Synthesis of phenylmethyl halide intermediate (e.g., benzyl chloride or bromide) substituted with morpholine at the 4-position.
- Step 2: Reaction of benzotriazole with the phenylmethyl halide in the presence of a base (e.g., an organic base or inorganic base like potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Step 3: The nucleophilic nitrogen at position 1 of benzotriazole displaces the halide, forming the 1-substituted benzotriazolylmethyl morpholine.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | DMF, DMSO, or acetonitrile |
| Base | K2CO3, NaH, or triethylamine |
| Temperature | 25–80 °C |
| Reaction time | 2–24 hours |
| Molar ratio | Benzotriazole : electrophile ~1:1 |
Preparation of 4-[Benzotriazol-2-yl(phenyl)methyl]morpholine
The 2-substituted isomer forms when the nitrogen at position 2 of benzotriazole attacks the electrophilic center.
Key differences and considerations:
- The 2-substituted isomer is less common and often requires modified reaction conditions or catalysts to favor substitution at N-2.
- Acidic or neutral conditions may promote tautomerization or rearrangement favoring the 2-substitution.
- Use of specific solvents or temperature control can enhance selectivity.
- Similar to the 1-substituted synthesis, but with altered conditions such as lower temperature, different solvent polarity, or absence of strong base.
- Sometimes, the 2-substituted isomer is obtained by isomerization of the 1-substituted compound under acidic or thermal conditions.
Research Findings and Optimization
- Base and Solvent Effects: Strong bases and polar aprotic solvents favor the formation of the 1-substituted isomer by enhancing nucleophilicity of the N-1 nitrogen.
- Temperature: Higher temperatures may increase reaction rates but can reduce regioselectivity.
- Purification: Crystallization or chromatographic methods are used to separate the isomers due to their close structural similarity.
- Yields: Reported yields vary, typically ranging from 60% to 90% depending on conditions and purity requirements.
Summary Table of Preparation Methods
| Compound | Key Step | Base Used | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 4-[Benzotriazol-1-yl(phenyl)methyl]morpholine | Nucleophilic substitution at N-1 | K2CO3, NaH, Et3N | DMF, DMSO | 25–80 | 4–24 h | 70–90 | Polar aprotic solvent, strong base favored |
| 4-[Benzotriazol-2-yl(phenyl)methyl]morpholine | Nucleophilic substitution at N-2 or isomerization | Acidic or neutral conditions | Ethanol, Acetonitrile | 0–50 | 6–48 h | 60–80 | May require isomerization step |
Additional Considerations from Literature
- Processes for benzotriazole derivatives often involve intermediates such as 2-(2-nitrophenylazo)phenols or substituted benzotriazoles, which can be precursors to the target compounds.
- Patent literature on benzotriazole UV absorbers describes methods to prepare substituted benzotriazoles with high purity and yield, emphasizing the importance of reaction control and purification techniques.
- The regioselectivity of benzotriazole substitution is influenced by electronic and steric factors, which can be modulated by substituents on the phenyl ring or morpholine moiety.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinylphenylmethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzotriazole ring or the morpholinyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole ring or the phenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the benzotriazole ring or the phenylmethyl group.
Scientific Research Applications
(4-Morpholinylphenylmethyl)benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the plastics industry to protect products from UV-induced degradation.
Mechanism of Action
The mechanism of action of (4-Morpholinylphenylmethyl)benzotriazole involves its ability to absorb UV radiation and dissipate it as heat, thereby protecting the underlying material from UV-induced damage. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.
Comparison with Similar Compounds
Heterocyclic Substitutions and Pharmacological Potential
and highlight morpholine derivatives with heterocyclic substituents:
However, the larger molecular weight (estimated ~350–370 g/mol) may affect pharmacokinetics.
Data Tables for Key Comparisons
Table 1: Structural and Molecular Properties
Biological Activity
4-[Benzotriazol-1-yl(phenyl)methyl]morpholine and its isomer, 4-[benzotriazol-2-yl(phenyl)methyl]morpholine, are organic compounds belonging to the benzotriazole class. These compounds have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of their biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Both compounds are characterized by a morpholine ring attached to a benzotriazole moiety. The structural variations between the two isomers may influence their biological properties.
| Compound | Chemical Formula | CAS Number |
|---|---|---|
| 4-[Benzotriazol-1-yl(phenyl)methyl]morpholine | C17H18N4O | 461641-45-2 |
| 4-[Benzotriazol-2-yl(phenyl)methyl]morpholine | C17H18N4O | 461641-45-2 |
The mechanism of action for these compounds involves their ability to absorb UV radiation, which protects underlying materials from UV-induced damage. Additionally, they are believed to interact with various cellular components, although specific molecular targets remain under investigation. The compounds have shown potential in disrupting cellular processes in cancer cells and inhibiting microbial growth.
Antimicrobial Activity
Research has indicated that both isomers exhibit antimicrobial properties against a range of pathogens. For instance, studies have demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds typically range from <1 to 125 μg/mL depending on the specific microorganism tested .
Anticancer Activity
In vitro studies have assessed the anticancer efficacy of these compounds against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and others.
- IC50 Values : The compounds displayed IC50 values ranging from micromolar to sub-micromolar concentrations, indicating potent antiproliferative effects. For example, one study reported an IC50 value of around 15.63 μM against the MCF-7 cell line .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of 4-[benzotriazol-1-yl(phenyl)methyl]morpholine on human breast adenocarcinoma cells (MCF-7). Results showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Properties : In another study, both isomers were tested against Mycobacterium smegmatis and various fungi, showing promising results with moderate activity levels. This suggests potential applications in treating infections caused by resistant strains .
Research Findings Summary
Recent studies have focused on optimizing the synthesis of these benzotriazole derivatives to enhance their biological activity. The following table summarizes key findings from various research efforts:
Q & A
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .
How can researchers evaluate the therapeutic potential of these compounds in disease models?
Advanced Research Question
- In vitro screening : Test cytotoxicity and target engagement (e.g., kinase inhibition) using cell-based assays .
- Pharmacokinetic studies : Assess metabolic stability via liver microsome assays and plasma protein binding .
- In vivo models : Use rodent studies to evaluate efficacy and toxicity, prioritizing compounds with high selectivity indices .
What strategies mitigate racemization during the synthesis of chiral morpholine derivatives?
Advanced Research Question
- Chiral auxiliaries : Incorporate enantiopure catalysts (e.g., BINOL-derived ligands) to enforce stereochemical control .
- Low-temperature reactions : Conduct reactions below 0°C to reduce kinetic racemization .
- Analytical monitoring : Use chiral HPLC to track enantiomeric excess (ee) throughout synthesis .
How do structural modifications influence the physicochemical properties of these compounds?
Basic Research Question
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to enhance solubility .
- Steric effects : Bulky substituents (e.g., benzotriazole) may reduce membrane permeability but improve target binding .
- Stability studies : Evaluate pH-dependent degradation using accelerated stability testing (e.g., 40°C/75% RH) .
What interdisciplinary approaches are emerging for these compounds in materials science?
Advanced Research Question
- Coordination chemistry : Explore metal-organic frameworks (MOFs) using morpholine as a ligand for catalytic applications .
- Polymer science : Incorporate benzotriazole-morpholine motifs into conductive polymers for optoelectronic devices .
- Surface functionalization : Graft derivatives onto nanoparticles for targeted drug delivery systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
